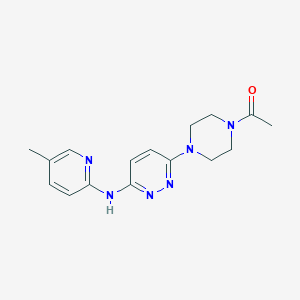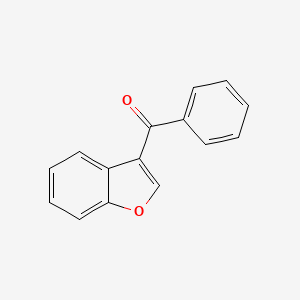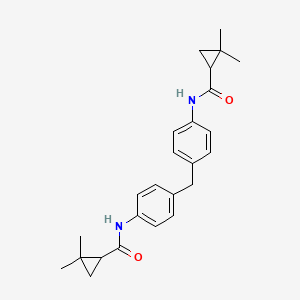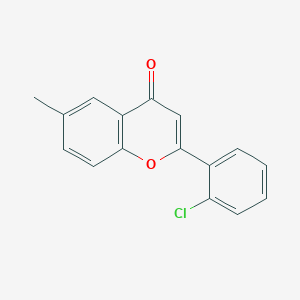![molecular formula C12H16N2O3S B5592234 4-[(pyridin-4-ylthio)acetyl]-1,4-oxazepan-6-ol](/img/structure/B5592234.png)
4-[(pyridin-4-ylthio)acetyl]-1,4-oxazepan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The synthesis and study of compounds containing pyridine, oxazepane, and thioether functionalities, like "4-[(pyridin-4-ylthio)acetyl]-1,4-oxazepan-6-ol", is of interest due to their potential in various fields of chemistry and biology. These compounds often exhibit unique chemical and physical properties, making them valuable for various applications, including material science, pharmaceuticals, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of complex heterocyclic compounds typically involves multi-step synthetic routes, starting from simpler precursors. For compounds similar to "4-[(pyridin-4-ylthio)acetyl]-1,4-oxazepan-6-ol", the synthesis may involve the formation of the oxazepane ring followed by the introduction of the pyridine-thioether side chain through nucleophilic substitution or coupling reactions (Ignatova et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds with pyridine and oxazepane rings can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. These techniques provide detailed information on the compound's molecular geometry, conformations, and electronic structure, which are essential for understanding its reactivity and properties (Rodinovskaya et al., 2003).
Chemical Reactions and Properties
Compounds containing pyridine and thioether functionalities participate in a wide range of chemical reactions, including nucleophilic substitutions, oxidation-reduction reactions, and coordination to metal ions. These reactions can significantly alter the compound's chemical properties and enhance its utility in synthesis and applications (Zheng et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting point, boiling point, solubility, and crystal structure, can be determined through various analytical techniques. These properties are crucial for the compound's handling, purification, and application in different domains (Du et al., 2016).
Applications De Recherche Scientifique
Luminescent Materials
Research involving thiophene-derivatized pybox and its lanthanide ion complexes, similar in structural complexity to 4-[(pyridin-4-ylthio)acetyl]-1,4-oxazepan-6-ol, shows applications in developing luminescent materials. These complexes exhibit high luminescence quantum yields in both solid-state and solution, suggesting potential for use in light-emitting diodes (LEDs), bioimaging, and sensors (de Bettencourt-Dias, Viswanathan, & Rollett, 2007).
Drug Discovery and Molecular Docking
Novel pyridine and fused pyridine derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and antioxidant effects. These compounds, obtained from reactions involving structurally related pyridine moieties, have been subjected to in silico molecular docking screenings, highlighting their potential as leads in drug discovery processes (Flefel et al., 2018).
Synthetic Chemistry and Heterocyclic Compounds
The synthesis of heterocyclic compounds, such as 6-amino-4-aryl-5-cyano-3-(3-cyanopyridin-2-ylthiomethyl)-2,4-dihydropyrano[2,3-c]pyrazoles, involves complex reactions with pyridine derivatives. These synthetic methodologies contribute to the development of new pharmaceuticals and materials science applications, demonstrating the versatility of pyridine-based compounds in creating biologically active molecules (Rodinovskaya et al., 2003).
Oxidative N-N Bond Formation
The development of methods for oxidative N-N bond formation without the use of metal catalysts, involving pyridine derivatives, underlines the importance of such compounds in synthetic organic chemistry. These methodologies facilitate the synthesis of biologically important structures, such as 1,2,4-triazolo[1,5-a]pyridines, which have potential applications in medicinal chemistry (Zheng et al., 2014).
Catalysis and Water Oxidation
Research on Ru complexes for water oxidation, utilizing pyridine-based ligands, suggests potential applications in sustainable energy technologies, specifically in water-splitting processes. These complexes demonstrate the role of pyridine derivatives in developing catalysts for environmentally significant reactions (Zong & Thummel, 2005).
Safety and Hazards
Propriétés
IUPAC Name |
1-(6-hydroxy-1,4-oxazepan-4-yl)-2-pyridin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c15-10-7-14(5-6-17-8-10)12(16)9-18-11-1-3-13-4-2-11/h1-4,10,15H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACZKFUEUHPWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)CSC2=CC=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[2-(diethylamino)ethyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5592159.png)


![1,9-dioxaspiro[5.5]undec-4-yl{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}amine](/img/structure/B5592191.png)
![3-(cyanomethyl)-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5592195.png)
![2-(4-chlorobenzyl)-8-[(4R)-4-hydroxy-L-prolyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5592203.png)
![3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5592208.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5592210.png)

![(3-fluorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5592224.png)
![3-butyl-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B5592228.png)
![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[4-(1H-pyrazol-1-yl)benzyl]piperidine](/img/structure/B5592247.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5592249.png)